2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BClNO2 . It is a derivative of boronic acid and plays a significant role in organic synthesis .
Synthesis Analysis
This compound is obtained through a five-step substitution reaction . The synthesis process involves the use of various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR for structure confirmation .Molecular Structure Analysis
The molecular structure of this compound has been determined using X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds . It plays a significant role in chemical stability and synthetic versatility, especially as boron carriers suitable for neutron capture therapy .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.53 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count . The exact mass and monoisotopic mass of the compound are 253.1040866 g/mol .Scientific Research Applications
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Borylation of Alkylbenzenes
- This process involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- The method typically involves mixing the alkylbenzene with the palladium catalyst and the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, and heating the mixture under controlled conditions .
- The outcome is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
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Hydroboration of Alkynes and Alkenes
- This application involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- The procedure typically involves mixing the alkyne or alkene with the transition metal catalyst and the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, and heating the mixture under controlled conditions .
- The result is the formation of boron-containing organic compounds, which are useful intermediates in organic synthesis .
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Coupling with Aryl Iodides
- This process involves the coupling of aryl iodides with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a copper catalyst to form aryl boronates .
- The method typically involves mixing the aryl iodide with the copper catalyst and the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, and heating the mixture under controlled conditions .
- The outcome is the formation of aryl boronates, which are useful intermediates in organic synthesis .
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Asymmetric Hydroboration of 1,3-Enynes
- This application involves the asymmetric hydroboration of 1,3-enynes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane to form chiral allenyl boronates .
- The procedure typically involves mixing the 1,3-enyne with the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, and heating the mixture under controlled conditions .
- The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
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Phosphitylation of Alcohols and Heteroatomic Nucleophiles
- This process involves the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- The method typically involves mixing the alcohol or heteroatomic nucleophile with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, and carrying out the reaction under controlled conditions .
- The outcome is the formation of phosphitylated compounds, which are useful intermediates in organic synthesis .
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Derivatization of Lignin Samples for 31 P NMR Analysis
- This application involves the derivatization of lignin samples for 31 P NMR analysis .
- The procedure typically involves treating the lignin sample with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, and carrying out the reaction under controlled conditions .
- The result is the formation of derivatized lignin samples, which can be analyzed using 31 P NMR .
properties
IUPAC Name |
2-chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNAAWYZHQPEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675021 | |
Record name | 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
697739-22-3 | |
Record name | 2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methylpyridine-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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